(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354485-82-7
VCID: VC2691053
InChI: InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1
SMILES: CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
Molecular Formula: C21H30ClNO5
Molecular Weight: 411.9 g/mol

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid

CAS No.: 1354485-82-7

Cat. No.: VC2691053

Molecular Formula: C21H30ClNO5

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid - 1354485-82-7

Specification

CAS No. 1354485-82-7
Molecular Formula C21H30ClNO5
Molecular Weight 411.9 g/mol
IUPAC Name (2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1
Standard InChI Key GTPIAVOUBNDUMQ-HOCLYGCPSA-N
Isomeric SMILES CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
SMILES CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
Canonical SMILES CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is registered with CAS Number 1354485-82-7 . This unique identifier confirms its specific chemical identity within scientific databases and chemical registries. The molecular formula C₂₁H₃₀ClNO₅ accurately represents the atomic composition, indicating the presence of 21 carbon atoms, 30 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms .

Systematic Nomenclature

The full IUPAC name of the compound is (2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. This systematic name provides complete information about the structure, including the stereochemistry at the 2 and 4 positions (both S configuration), the presence of the tert-pentyl group (also described as 2-methylbutan-2-yl), and the tert-butoxycarbonyl protecting group (represented as [(2-methylpropan-2-yl)oxycarbonyl]).

Digital Chemical Identifiers

For computational chemistry and database integration, the compound is characterized by several digital identifiers:

  • Standard InChI: InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1

  • Standard InChIKey: GTPIAVOUBNDUMQ-HOCLYGCPSA-N

  • Canonical SMILES: CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl

These identifiers are crucial for digital representation and searching across chemical databases, enabling researchers to access information about the compound efficiently.

Structural Characteristics

Core Structural Elements

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is built around a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The compound's structural complexity arises from several key elements:

  • A pyrrolidine core with specific stereochemistry at positions 2 and 4 (both S configuration)

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

  • A 2-chloro-4-(tert-pentyl)phenoxy substituent at position 4 of the pyrrolidine ring

  • A carboxylic acid functional group at position 2 of the pyrrolidine ring

Stereochemical Features

The compound contains two stereogenic centers, indicated by the (2S,4S) prefix in its name. Both centers have the S configuration, which is critical for the compound's spatial arrangement and potential biological interactions. This specific stereochemistry distinguishes it from diastereomers that may have different biological activities and physicochemical properties.

Functional Group Analysis

The molecule contains several key functional groups that contribute to its chemical behavior:

  • Carboxylic acid group (-COOH): Contributes acidity and hydrogen bonding capability

  • Carbamate group from the Boc protection: Provides stability to the nitrogen and affects solubility

  • Aryl ether linkage: Connects the pyrrolidine ring to the phenoxy group

  • Chlorine substituent: Affects electron distribution in the aromatic ring and potential biological interactions

  • tert-Pentyl group: Provides hydrophobicity and steric bulk

Physical and Chemical Properties

Basic Physical Properties

The physical properties of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid are essential for its handling, storage, and application in chemical synthesis:

PropertyValueSource
Molecular Weight411.9 g/mol
Physical StateSolid (presumed)-
Storage ConditionsSealed in dry, 2-8°C
Purity (Commercial)Typically 98%

Chemical Reactivity

As a multi-functional organic compound, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid exhibits several chemical reaction sites:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation

  • The Boc protecting group is acid-labile and can be removed with strong acids like TFA

  • The chlorine atom on the phenoxy ring can potentially participate in coupling reactions

  • The ether linkage provides stability but could be cleaved under harsh conditions

Solubility Characteristics

Based on its structure, the compound likely exhibits the following solubility characteristics:

  • Limited water solubility due to the tert-pentyl and Boc groups

  • Good solubility in organic solvents like dichloromethane, chloroform, and DMSO

  • Potential for ionization of the carboxylic acid group in basic conditions, enhancing water solubility

Structural Comparison with Analogues

Related Pyrrolidine Derivatives

Several structurally related compounds appear in the chemical literature, allowing for comparison of features and potential functional differences:

CompoundCAS NumberMolecular FormulaMW (g/mol)Key Structural Difference
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid1354485-82-7C₂₁H₃₀ClNO₅411.9Reference compound
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-ethylphenoxy)-2-pyrrolidinecarboxylic acid1354485-98-5C₁₈H₂₄ClNO₅369.85Ethyl group instead of tert-pentyl
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid869682-11-1C₁₆H₂₀ClNO₅341.79No alkyl substitution on phenoxy ring
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid1217625-97-2C₁₈H₂₅NO₅335.4Dimethyl substitution instead of chloro-tert-pentyl
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid96314-29-3C₁₆H₂₁NO₄291.34Direct phenyl attachment without ether linkage

This structural comparison illustrates how systematic modifications to the phenoxy substituent potentially affect properties and biological activities .

Structure-Property Relationships

The structural variations among these analogues reveal important structure-property relationships:

Boc-Protected Pyrrolidine Carboxylic Acids

The tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is a common feature across these compounds, serving several purposes:

  • Protection of the nitrogen during synthetic manipulations

  • Modification of the nitrogen's electronic properties and basicity

  • Potential for selective deprotection to enable further functionalization

  • Conformational control of the pyrrolidine ring

This protecting group is particularly valuable in medicinal chemistry for controlling reactivity during multi-step syntheses .

Applications and Research Significance

Pharmaceutical Development

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid and its structural analogues have potential applications in pharmaceutical research:

  • As building blocks for the synthesis of more complex bioactive compounds

  • In structure-activity relationship studies for drug development

  • As potential intermediates in the synthesis of protease inhibitors, particularly for viral targets

  • In research focused on compounds affecting neurological or oncological targets

Synthetic Utility

The compound's synthetic utility comes from its multi-functional nature:

  • The carboxylic acid group provides a handle for amide formation in peptide synthesis

  • The protected pyrrolidine nitrogen can be selectively deprotected for further functionalization

  • The phenoxy moiety adds structural complexity and potential binding interactions

  • The defined stereochemistry at two centers provides precise spatial control for molecular design

Research Applications

Current research applications may include:

  • As a structural probe for biological targets requiring specific stereochemistry

  • In the development of selective enzyme inhibitors

  • As an intermediate in the synthesis of complex natural product analogues

  • In structural studies exploring conformation-activity relationships

Synthesis and Preparation

Synthetic Approaches

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid likely involves several key steps:

  • Starting with a suitable (2S,4S)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative

  • Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)

  • Coupling with 2-chloro-4-(tert-pentyl)phenol under appropriate conditions (e.g., Mitsunobu reaction)

  • Potential final deprotection/protection steps to yield the target molecule

Key Reaction Conditions

Based on similar compounds, the synthesis likely requires careful control of:

  • Temperature and pressure during key transformation steps

  • pH control, particularly during protection/deprotection sequences

  • Use of appropriate coupling agents for the formation of the aryl ether bond

  • Purification techniques to ensure stereochemical integrity is maintained

Analytical Monitoring

Synthetic progress would be monitored using techniques such as:

  • Thin-layer chromatography (TLC) for reaction progress

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight confirmation

Future Research Directions

Structure-Activity Relationship Studies

Future research on (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid may focus on:

  • Systematic modifications of the phenoxy substituents to explore structure-activity relationships

  • Investigation of alternative protecting groups to replace the Boc group

  • Exploration of the carboxylic acid functionalization through amide or ester formation

  • Computational studies to predict binding interactions with potential biological targets

Synthetic Methodology Development

The compound may serve as a model substrate for developing new synthetic methodologies:

  • Novel approaches to stereoselective functionalization of pyrrolidine rings

  • New methods for aryl ether formation under mild conditions

  • Selective deprotection strategies for complex multifunctional molecules

  • Green chemistry approaches to reduce environmental impact of synthesis

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